

Sulcotrione: A Technical Guide to a Potent HPPD Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulcotrione**, a selective herbicide belonging to the triketone class. This document details its chemical identity, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Physicochemical Properties

Sulcotrione, with the CAS number 99105-77-8, is chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[1][2][3][4][5][6][7] It is a synthetic compound developed for the control of broadleaf and grassy weeds, particularly in maize cultivation.[3]

A summary of its chemical identifiers and physicochemical properties is presented in Table 1.



Identifier	Value	Source
CAS Number	99105-77-8	[1][2][3][5][7]
IUPAC Name	2-[2-chloro-4- (methylsulfonyl)benzoyl]cycloh exane-1,3-dione	[2][4][6]
Synonyms	SC-0051, Mikado, Chlormesulone	[2][3][5]
Molecular Formula	C14H13ClO5S	[1][2][3][4]
Molecular Weight	328.77 g/mol	[1][5][7]
InChI	InChI=1S/C14H13CIO5S/c1- 21(19,20)8-5-6-9(10(15)7- 8)14(18)13-11(16)3-2-4- 12(13)17/h5-7,13H,2-4H2,1H3	[1][3][4]
InChlKey	PQTBTIFWAXVEPB- UHFFFAOYSA-N	[1][2]
SMILES	CS(=O) (=O)c1cc(Cl)c(cc1)C(=O)C1C(=O)CCCC1=O	[1]
Appearance	Light tan solid	[5]
Melting Point	139 °C	[5]
Water Solubility	165 mg/L at 25 °C	[5]
Octanol-Water Partition Coefficient (log Kow)	1.5 (estimated)	
Vapor Pressure	4×10^{-8} mm Hg at 25 °C	[5]

Mechanism of Action: Inhibition of HPPD

Sulcotrione's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical



pathway responsible for the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis in plants.

By competitively inhibiting HPPD, **Sulcotrione** disrupts the production of carotenoids.[1] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence leads to the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death. The inhibition of HPPD by **Sulcotrione** is a time-independent, reversible process.



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Mechanism of **Sulcotrione**'s Herbicidal Action.

Toxicological Profile

The toxicological profile of **Sulcotrione** has been evaluated in various organisms. A summary of key toxicity data is presented in Table 2.



Test Organism	Endpoint	Value	Source
Rat (oral)	LD50	> 5000 mg/kg bw	
Vibrio fischeri	IC50	Toxic influence observed	[8]
Tetrahymena pyriformis (esterase activity)	IC ₅₀	Toxic influence observed	[8]
Fish (generic)	Acute Toxicity	Moderately toxic	
Daphnia magna (generic)	Acute Toxicity	Slightly toxic to practically harmless	[9]
Algae (generic)	Acute Toxicity	Moderately toxic	[9]

Environmental Fate and Ecotoxicology

Understanding the environmental fate of **Sulcotrione** is crucial for assessing its ecological impact. Key parameters are summarized in Table 3.

Parameter	Value	Source
Soil Half-life (DT50)	45 - 65 days	[1]
Soil Sorption (Koc)	Moderate retention	[1]
Leaching Potential	Needs to be carefully assessed	[1][2]
Primary Degradation Products	1,3-cyclohexanedione (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA)	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to **Sulcotrione**.



Synthesis of Sulcotrione

A general laboratory-scale synthesis of **Sulcotrione** can be adapted from patent literature. The process involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with cyclohexane-1,3-dione.

Materials:

- 2-chloro-4-(methylsulfonyl)benzoyl chloride
- Cyclohexane-1,3-dione
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere,
 dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane.
- Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
- To this mixture, add a solution of cyclohexane-1,3-dione in dichloromethane dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

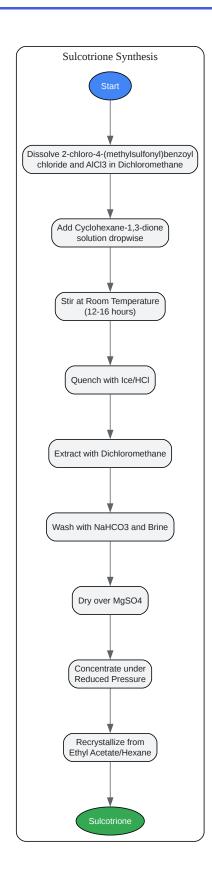
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- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield **Sulcotrione**.





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Workflow for the laboratory synthesis of **Sulcotrione**.



Analysis of Sulcotrione in Soil by HPLC

This protocol describes the determination of **Sulcotrione** residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Sample Preparation:

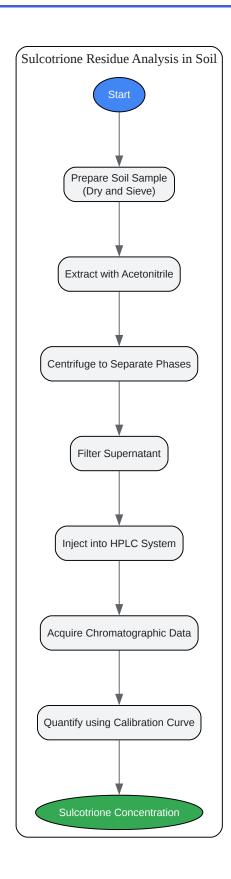
- Air-dry the soil sample and sieve it through a 2 mm mesh.
- Weigh 20 g of the prepared soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 1 hour.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.

HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: Acetonitrile: Water (with 0.1% formic acid) (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection: UV at 280 nm
- Column Temperature: 30 °C

Quantification: Prepare a series of standard solutions of **Sulcotrione** in acetonitrile. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Sulcotrione** in the soil sample by comparing its peak area to the calibration curve.





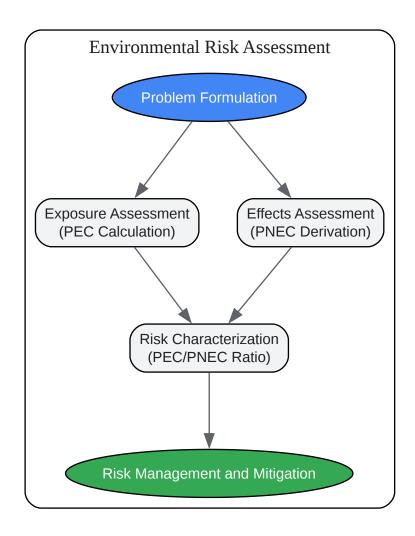
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Workflow for Sulcotrione analysis in soil by HPLC.



Environmental Risk Assessment Workflow

A generalized workflow for the environmental risk assessment of a herbicide like **Sulcotrione** is depicted below. This process involves a tiered approach, starting with basic data collection and progressing to more complex exposure and effects analysis.



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Generalized Environmental Risk Assessment Workflow.

This technical guide provides a foundational understanding of **Sulcotrione** for scientific and research applications. For specific experimental applications, further optimization and validation of the described protocols may be necessary.



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